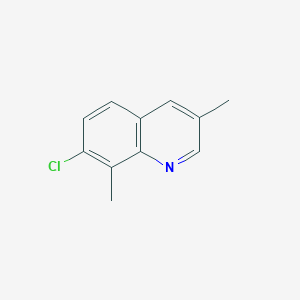

7-Chloro-3,8-dimethylquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-chloro-3,8-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-5-9-3-4-10(12)8(2)11(9)13-6-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAXENZUGIIHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536256 | |

| Record name | 7-Chloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90717-09-2 | |

| Record name | 7-Chloro-3,8-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline, 7-chloro-3,8-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Skraup Synthesis:

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.orgpharmaguideline.com For the synthesis of 7-Chloro-3,8-dimethylquinoline, a potential starting material would be 3-chloro-2-methylaniline. The reaction would proceed through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline (B57606) ring system.

Friedländer Synthesis:

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst. wikipedia.orgpharmaguideline.com To synthesize 7-Chloro-3,8-dimethylquinoline via this method, a possible route would involve the reaction of 2-amino-4-chlorotoluene with a suitable carbonyl compound that would provide the C3-methyl group and the rest of the pyridine (B92270) ring.

Other Potential Routes:

Established Strategies for Quinoline Ring System Construction

The construction of the quinoline ring has been a subject of extensive research for over a century, leading to the development of several robust synthetic methods. iipseries.org These classical reactions remain fundamental in organic synthesis.

Classical Annulation Reactions

A variety of traditional methods for synthesizing quinolines have been established, including the Skraup, Doebner von Miller, Conrad-Limpach-Knorr, Combes, Friedländer, Pfitzinger, and Niementowski syntheses. iipseries.org

Skraup Synthesis: This method involves the reaction of an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. pharmaguideline.comwikipedia.org The reaction can be highly exothermic, and the addition of ferrous sulfate (B86663) or boric acid is often necessary to control its vigor. uop.edu.pk The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orguop.edu.pk This is followed by a Michael addition of the aniline to the acrolein, and subsequent cyclization and oxidation to yield the quinoline ring. pharmaguideline.com

Friedländer Synthesis: The Friedländer synthesis is a reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing an α-methylene group (a ketone or aldehyde) to form a quinoline derivative. wikipedia.orgjk-sci.com This condensation reaction can be catalyzed by acids or bases. jk-sci.comcdnsciencepub.com The initial step is believed to be a slow intermolecular aldol (B89426) condensation. cdnsciencepub.com This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Knorr Syntheses: The Knorr quinoline synthesis converts β-ketoanilides into 2-hydroxyquinolines (quinolones) using a strong acid, typically sulfuric acid. iipseries.orgsynarchive.comwikipedia.org The reaction involves the cyclization of the anilide intermediate. drugfuture.com Under certain conditions, the formation of 4-hydroxyquinolines can be a competing reaction. wikipedia.org

| Classical Quinoline Synthesis | Reactants | Key Reagents/Conditions | Product Type |

| Skraup Synthesis | Aromatic amine, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Quinoline |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, Compound with α-methylene group | Acid or base catalyst | Substituted quinoline |

| Knorr Quinoline Synthesis | β-ketoanilide | Strong acid (e.g., sulfuric acid) | 2-Hydroxyquinoline |

Multicomponent Reaction (MCR) Approaches for Quinoline Scaffolds

Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for synthesizing complex molecules like quinolines from multiple starting materials in a single step. researchgate.netrsc.org MCRs are advantageous due to their high atom economy and the ability to rapidly generate diverse molecular structures. researchgate.netrsc.org Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of a wide range of quinoline scaffolds. researchgate.net The Povarov reaction, for instance, involves the interaction of anilines, aldehydes, and activated olefins under acidic catalysis to produce complex tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.org

Directed Synthesis of Halogenated and Alkylated Quinoline Analogues

The synthesis of specifically substituted quinolines, such as those bearing halogen and alkyl groups, requires precise control over the reaction conditions and choice of reagents.

Synthetic Routes to this compound and Related Structures

The synthesis of this compound and its derivatives often involves multistep processes. For instance, 7,8-dimethylquinoline-2,4-diol can be a starting point. connectjournals.com This diol can undergo chlorination and subsequent reactions to introduce other functional groups. connectjournals.com A Vilsmeier-Haack reaction on N-(2,3-dimethylphenyl)acetamide can produce 2-chloro-7,8-dimethylquinoline-3-carbaldehyde. iucr.org This aldehyde can then be reduced to the corresponding alcohol, 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline. nih.gov

Another approach involves the direct manipulation of the this compound core. For example, it can be oxidized to form 7-chloro-3-methylquinoline-8-carboxylic acid using nitric acid in the presence of a vanadium(V) oxide catalyst. google.com Furthermore, the bromination of this compound can be achieved to prepare 8-bromomethyl-7-chloro-3-methylquinoline. prepchem.com

A synthetic pathway to derivatives of 7,8-dimethylquinolines with potential antimicrobial and antifungal properties starts with 7,8-dimethylquinoline-2,4-diol. connectjournals.com This precursor can be converted to 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline, which can then be reacted with various aromatic amines. connectjournals.com

Stereoselective and Regioselective Synthetic Considerations

Achieving stereoselectivity and regioselectivity is crucial in the synthesis of complex quinoline derivatives. researchgate.netrsc.org The regioselective halogenation of quinolines is a significant area of research. For instance, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids. nih.govrsc.org This method demonstrates high regioselectivity and functional group tolerance. nih.gov Iron(III)-catalyzed regioselective halogenation of 8-amidoquinolines in water has also been reported. mdpi.com

Stereoselective synthesis aims to control the spatial arrangement of atoms. Lanthanide halides have been used as catalysts in aza-Diels-Alder reactions to achieve the controllable stereoselective synthesis of pyrano[3,2-c]quinolines, where either the cis or trans isomer can be obtained as the major product by altering the catalyst and reaction conditions. sciengine.com Additionally, a one-pot domino ring-opening cyclization has been developed for the stereoselective synthesis of hexahydroimidazo[1,2-a]quinolines with excellent diastereoselectivity and enantioselectivity. acs.org The modular and flexible stereoselective synthesis of complex hexahydropyrrolo[3,2-c]quinolines has also been achieved through a sequential vinylogous Mannich-Mannich-Pictet-Spengler process. nih.gov

Catalytic Approaches in Quinoline Synthesis

Catalysis plays a pivotal role in modern quinoline synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. acs.orgresearchgate.net A wide array of catalysts, including metal-based catalysts, organocatalysts, and nanocatalysts, have been employed. bohrium.comnih.gov

For the Friedländer synthesis, various catalytic systems have been explored, such as ionic liquids, metal-organic frameworks, polymers, and nanocatalysts, to improve efficiency and sustainability. nih.govrsc.org For instance, Nafion NR50, a solid acid catalyst, has been used for the Friedländer synthesis under microwave irradiation. mdpi.com

Gold catalysis has emerged as a powerful tool for quinoline synthesis, enabling various intermolecular annulation and intramolecular cyclization reactions under mild conditions with high functional group tolerance and regioselectivity. researchgate.net Nanocatalysts, due to their unique properties, offer an effective alternative for the synthesis of quinolines, often allowing for easier recovery and reuse. acs.orgnih.gov For example, Fe3O4 nanoparticles supported on cellulose (B213188) have been used for the three-component synthesis of pyrimido[4,5-b]quinolones in water. acs.org

The following table provides a summary of various catalytic approaches in quinoline synthesis:

| Catalytic Approach | Catalyst Type | Reaction Example | Advantages |

| Friedländer Synthesis | Nafion NR50 (Solid Acid) | Condensation of 2-aminoaryl ketones and α-methylene carbonyls | Environmentally friendly, reusable catalyst |

| Halogenation | Trihaloisocyanuric acids | C5-halogenation of 8-substituted quinolines | Metal-free, high regioselectivity |

| Aza-Diels-Alder | Lanthanide halides | Synthesis of pyrano[3,2-c]quinolines | Controllable stereoselectivity |

| Annulation/Cyclization | Gold catalysts | Inter- and intramolecular reactions | Mild conditions, high functional group tolerance |

| Multicomponent Reactions | Fe3O4 Nanoparticles | Synthesis of pyrimido[4,5-b]quinolones | Green solvent (water), reusable catalyst |

Transition Metal-Catalyzed (e.g., Copper, Iron, Rhodium, Cobalt) Protocols

Transition metals serve as powerful catalysts in the formation of the quinoline nucleus, facilitating key bond-forming steps and enabling reactions under milder conditions than traditional methods. researchgate.net These catalysts are often used in classic named reactions for quinoline synthesis, such as the Friedländer, Skraup, or Doebner-von Miller reactions, to enhance yield and substrate scope. researchgate.netrsc.org

Cobalt-Catalyzed Protocols Cobalt catalysts have proven effective in the synthesis and modification of quinoline derivatives. mdpi.com For instance, cobalt(II) acetate (B1210297), in conjunction with vanadium(V) oxide, is utilized in the oxidation of this compound. google.com In this specific protocol, this compound is dissolved in 70% sulfuric acid and heated, after which cobalt(II) acetate and vanadium(V) oxide are added as catalysts. The subsequent addition of nitric acid over several hours facilitates the oxidation of the 8-methyl group to a carboxylic acid, yielding 7-chloro-3-methylquinoline-8-carboxylic acid. google.com This demonstrates a specific application of a cobalt catalyst in a reaction involving the target compound. General methods for synthesizing quinoline skeletons also employ cobalt catalysts, often highlighting broad functional group tolerance and high yields under mild conditions. mdpi.comchim.it For example, cobalt(III)-catalyzed cyclization of acetophenone (B1666503) and aniline derivatives provides a route to various quinoline structures. mdpi.com

Iron-Catalyzed Protocols Iron, being abundant and less toxic than many noble metals, is an attractive choice for catalysis in organic synthesis. nih.gov Iron salts, such as ferric chloride (FeCl₃), are employed as Lewis acid catalysts in various organic transformations, including the synthesis of quinolines. tandfonline.com The Friedländer synthesis, a condensation reaction between a 2-aminoaryl ketone and a compound containing an α-methylene group, can be efficiently catalyzed by FeCl₃·6H₂O, offering an environmentally benign and simple procedure. tandfonline.com While not specific to this compound, these general iron-catalyzed methods are applicable to the synthesis of a wide range of polysubstituted quinolines. chemrevlett.comresearchgate.net Another approach involves the iron-catalyzed, visible-light-driven decarboxylation of alkyl carboxylic acids to generate radicals that can functionalize the quinoline ring. mdpi.com

Rhodium-Catalyzed Protocols Rhodium complexes are highly active catalysts for the N-heterocyclization reactions required to form quinolines. oup.com A notable method involves the reaction of anilines with aliphatic aldehydes in the presence of a rhodium catalyst, such as [Rh(norbornadiene)Cl]₂, and an oxidizing agent. This process yields 2-alkyl- and 2,3-dialkyl-substituted quinolines. oup.com For example, rhodium-catalyzed ortho-C–H bond activation followed by cyclization with an alkyne is a sophisticated strategy for producing quinoline carboxylates. mdpi.com The versatility of rhodium catalysts also extends to the coupling of quinones with boronic acids to form substituted quinones, showcasing the power of these catalysts in C-C bond formation under mild conditions. organic-chemistry.org

Copper-Catalyzed Protocols Copper catalysts offer a cost-effective alternative to more expensive metals like palladium and rhodium for quinoline synthesis. chemrevlett.com Copper-catalyzed methods are particularly relevant for introducing halogen substituents. For instance, remote C-H activation can be used to halogenate pre-formed quinoline substrates at the C7 position using inexpensive sodium halides, providing a direct route to 7-chlorinated quinolines. smolecule.com Copper acetate has also been used to catalyze the one-pot reaction of saturated ketones with anthranils to generate 3-substituted quinoline derivatives. mdpi.com

Interactive Table: Transition Metal-Catalyzed Protocols for Quinoline Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cobalt(II) acetate / V₂O₅ | This compound, HNO₃ | Quinoline-8-carboxylic acid | Oxidation of a methyl group on the quinoline ring. | google.com |

| Co(OAc)₂·4H₂O | Benzylamines, Alkynes | Dihydroisoquinolines | Picolinamide-directed C-H functionalization. | chim.it |

| FeCl₃·6H₂O | 2-Aminoaryl ketones, Methylene carbonyls | Polysubstituted quinolines | Green, readily available Lewis acid catalyst for Friedländer synthesis. | tandfonline.com |

| [Rh(norbornadiene)Cl]₂ | Anilines, Aliphatic aldehydes | Alkyl-substituted quinolines | N-heterocyclization under non-acidic conditions. | oup.com |

| Copper Acetate | Saturated ketones, Anthranils | 3-Substituted quinolines | One-pot synthesis of functionalized quinolines. | mdpi.com |

| Copper Halides | Quinoline substrates, Sodium halides | Halogenated quinolines | Direct halogenation via remote C-H activation. | smolecule.com |

Nanocatalyzed and Green Chemistry Methodologies

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic routes. researchgate.net This includes the use of nanocatalysts, alternative energy sources like microwaves, and environmentally benign solvents such as water. researchgate.nettandfonline.com These approaches aim to increase reaction efficiency, simplify product isolation, and reduce waste.

Nanocatalyzed Methodologies Nanoparticles offer a high surface-area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. nih.gov Their use as heterogeneous catalysts simplifies catalyst recovery and recycling, a key tenet of green chemistry. rsc.org

Iron Oxide Nanoparticles (Fe₃O₄): Magnetic nanoparticles, such as Fe₃O₄, have been successfully employed as catalysts in quinoline synthesis. nih.govresearchgate.net They can be functionalized, for example, with an acidic ionic liquid, to create a highly efficient and reusable catalyst for the Friedländer reaction under solvent-free conditions. tandfonline.com The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet. tandfonline.com

Titanium Dioxide Nanoparticles (TiO₂): Commercially available TiO₂ nanoparticles (P25) have been shown to catalyze C-alkylation and quinoline synthesis through a hydrogen-borrowing mechanism. rsc.org This method uses readily available alcohols as alkylating agents, offering a cost-effective and environmentally friendly alternative to traditional methods. rsc.org

Silica (B1680970) Nanoparticles (SiO₂): Silica nanoparticles are inexpensive and efficient catalysts for the microwave-assisted Friedländer annulation reaction. rsc.org This protocol allows for the synthesis of quinoline derivatives in high yields with short reaction times under neutral conditions. The silica nanoparticle catalyst can be reused multiple times without a significant loss of activity. rsc.org

Green Chemistry Methodologies Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. rsc.orgbohrium.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.comorganic-chemistry.org In quinoline synthesis, it significantly reduces reaction times from hours to minutes compared to conventional heating. tandfonline.com For example, the Nafion NR50-catalyzed Friedländer synthesis under microwave conditions provides an environmentally friendly route to polysubstituted quinolines. mdpi.comorganic-chemistry.org

Use of Benign Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water or ethanol (B145695) is a key goal. tandfonline.com An eco-friendly method for synthesizing substituted quinoline-2-thiones uses water as a solvent under microwave irradiation, highlighting a clean, fast, and high-conversion process. tandfonline.com

Reusable Catalysts: The development of solid acid catalysts that can be easily recovered and reused is crucial for sustainable chemistry. Nafion NR50, a sulfonic acid-functionalized polymer, has been used as a reusable solid acid catalyst for the Friedländer quinoline synthesis in ethanol, demonstrating an efficient and eco-friendly strategy. mdpi.comorganic-chemistry.org

Interactive Table: Nanocatalyzed and Green Chemistry Methodologies for Quinoline Synthesis

| Methodology | Catalyst / Conditions | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Nanocatalysis | Magnetite nanoparticle-supported ionic liquid (IL@Fe₃O₄) | 2-Aminoaryl carbonyls, α-Methylene carbonyls | Solvent-free, reusable magnetic catalyst, high efficiency. | tandfonline.com |

| Nanocatalysis | TiO₂ (P25) nanoparticles | 2-Aminobenzyl alcohol, Ketones | Heterogeneous, reusable, hydrogen-borrowing mechanism. | rsc.org |

| Nanocatalysis | Silica nanoparticles (NPs) / Microwave | 2-Aminoaryl ketones, Carbonyl compounds | High yields, short reaction times, reusable catalyst. | rsc.org |

| Green Chemistry | Nafion NR50 / Microwave | 2-Aminoaryl ketones, α-Methylene carbonyls | Environmentally friendly, reusable solid acid catalyst. | mdpi.comorganic-chemistry.org |

| Green Chemistry | Water solvent / Microwave | 4-Methyl-2-thiocoumarin, Arylhydrazides | Clean reaction, short reaction time, high conversion. | tandfonline.com |

Electrophilic and Nucleophilic Substitution Reactions of the Quinoline Nucleus

The reactivity of the this compound ring system is dictated by the interplay of its constituent functional groups and the inherent electronic properties of the quinoline nucleus. The quinoline ring is generally susceptible to both electrophilic and nucleophilic substitution, with the positions of attack influenced by the substituents present.

Electrophilic Substitution: The aromatic nature of the quinoline ring allows for electrophilic substitution reactions such as nitration and sulfonation. The electron-donating methyl groups at positions 3 and 8, along with the chloro group at position 7, influence the regioselectivity of these reactions. The chloro group, being electron-withdrawing yet ortho-, para-directing, and the methyl groups, being activating and ortho-, para-directing, create a complex substitution pattern. Generally, electrophilic attack on the quinoline ring is favored at the 5- and 8-positions. However, the presence of the methyl group at position 8 may sterically hinder substitution at this position, potentially favoring attack at the 5-position.

Nucleophilic Substitution: The chlorine atom at the 7-position is a key site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. smolecule.com Nucleophiles such as amines and thiols can displace the chlorine atom, typically under basic conditions, to form substituted derivatives. smolecule.com The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the quinoline ring. Additionally, the pyridine-like ring of the quinoline nucleus can undergo nucleophilic attack, particularly when activated by electron-withdrawing groups.

Selective metalation of chloro-substituted quinolines using metal amides, followed by reaction with various electrophiles, provides a versatile route to di- and tri-functionalized quinolines. The choice of the metal amide can direct the functionalization to different positions. For instance, the use of lithium diisopropylamide (LDA) tends to facilitate metalation at the C-3 position, while lithium-magnesium or lithium-zinc amides can lead to functionalization at the C-2 or C-8 positions in a regioselective manner. researchgate.net

Oxidation and Reduction Transformations of this compound and its Derivatives

The oxidation and reduction of this compound and its derivatives offer pathways to a variety of other quinoline-based compounds with modified functional groups.

Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide. smolecule.com This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peracids. smolecule.com The methyl groups on the quinoline ring can also be oxidized. For example, the 8-methyl group of this compound can be directly oxidized to a carboxylic acid using nitric acid or nitrogen dioxide in the presence of sulfuric acid and a heavy metal catalyst, such as a vanadium(V) or vanadium(IV) compound. google.com This process yields 7-chloro-3-methylquinoline-8-carboxylic acid. google.com Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can also be employed for such transformations.

Reduction: Reduction of the quinoline ring system can lead to tetrahydroquinoline derivatives. researchgate.net This is often accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. smolecule.com The chloro group can also be a site for reduction, although this is less common than substitution. Derivatives of this compound can also undergo reduction. For instance, a carboxylic acid group introduced at a specific position can be reduced to the corresponding alcohol using reagents like LiAlH₄. Similarly, a hydrazino group on a related quinoline derivative can be subjected to reduction to yield different hydrazine (B178648) derivatives. evitachem.com

A summary of common oxidation and reduction reactions is presented in the table below.

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation of N | Hydrogen peroxide, peracids | Quinoline N-oxide smolecule.com |

| Oxidation of Methyl Group | Nitric acid/sulfuric acid, KMnO₄, CrO₃ | Carboxylic acid google.com |

| Reduction of Quinoline Ring | LiAlH₄, Catalytic hydrogenation | Tetrahydroquinoline smolecule.comresearchgate.net |

| Reduction of Carboxylic Acid | LiAlH₄ | Alcohol |

Functional Group Interconversions and Modifications at Chlorine and Methyl Positions

The chlorine and methyl groups of this compound are amenable to a variety of functional group interconversions, providing a rich platform for derivatization.

The chlorine atom at the 7-position is susceptible to nucleophilic substitution, allowing for its replacement with other functional groups like amines, thiols, and alkoxides. smolecule.com This reactivity is a cornerstone for creating a diverse library of quinoline derivatives.

The methyl groups can undergo several transformations. As mentioned previously, the 8-methyl group can be oxidized to a carboxylic acid. google.com This carboxylic acid can then be further modified. For instance, it can be converted to an ester or an amide. The methyl groups can also be halogenated, for example, to a chloromethyl group (-CH₂Cl), which is a versatile handle for further functionalization through nucleophilic substitution.

Substituted quinoline-3-carbaldehydes are valuable intermediates for annelation and further functional group modifications. nih.goviucr.org For instance, the aldehyde group can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride (B1222165). nih.goviucr.org

The table below summarizes some key functional group interconversions.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| 7-Chloro | Amines, Thiols, Alkoxides | 7-Amino, 7-Thio, 7-Alkoxy smolecule.com |

| 8-Methyl | Nitric acid/H₂SO₄ | 8-Carboxylic acid google.com |

| 3-Methyl | Halogenating agents | 3-Halomethyl |

| 3-Carbaldehyde | Sodium borohydride | 3-Hydroxymethyl nih.goviucr.org |

Skeletal Editing and Ring Expansion Strategies for Quinolines

Recent advancements in synthetic chemistry have introduced powerful "skeletal editing" strategies that allow for the direct modification of the core ring structure of molecules like quinolines. bohrium.combioengineer.org These methods enable the insertion, deletion, or exchange of atoms within the heterocyclic framework, providing access to novel molecular architectures that are often difficult to synthesize through traditional methods. researchgate.net

One such strategy involves the transformation of quinoline N-oxides. Through a one-pot process involving cyclization and sequential rearrangements, quinoline N-oxides can be converted into unique 2-substituted indolines. nih.gov These indolines can then undergo further transformations, such as acid-promoted fragmentation to indoles, base-facilitated ring-opening to 2-alkenylanilines, or oxidative cyclization to isoquinolinones. nih.gov Catalytic asymmetric versions of these skeletal editing reactions have also been developed, yielding enantioenriched benzazepines. nih.gov

Another approach to skeletal editing is the nitrogen-to-carbon single atom swap in quinoline N-oxides, which can be achieved using sulfoxide (B87167) under basic conditions. chinesechemsoc.org This method allows for the precise conversion of the N-O motif to a benzene (B151609) ring without altering other parts of the molecule. chinesechemsoc.org

Ring expansion strategies have also been developed for quinoline derivatives. For example, 4-quinolone derivatives can undergo an unexpected ring expansion reaction with α-halo esters, phosphonates, or sulfones in the presence of a base like sodium hydride (NaH) to produce novel benzazepinones. nih.govacs.org This transition-metal-free method provides a straightforward route to seven-membered rings from the six-membered quinoline core. nih.govacs.org

While these strategies have been demonstrated on various quinoline systems, their direct application to this compound would need to be experimentally verified. However, they represent a promising avenue for the structural diversification of this and other substituted quinolines.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 7-Chloro-3,8-dimethylquinoline in solution. One-dimensional and two-dimensional NMR techniques have been employed to assign the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, providing detailed information about the connectivity and chemical environment of each atom within the molecule.

One-Dimensional NMR Analysis (¹H, ¹³C, ¹⁵N)

The ¹H NMR spectrum of quinoline (B57606) derivatives provides valuable information about the protons in the molecule. For instance, in a related compound, 2-chloro-7,8-dimethylquinoline-3-carbaldehyde, the methyl protons at the C7 and C8 positions appear as singlets at δ 2.54 and δ 2.72 ppm, respectively. The aromatic protons exhibit signals in the range of δ 7.44-8.65 ppm. researchgate.net

Although not explicitly detailed in the provided results, ¹⁵N NMR spectroscopy would be instrumental in characterizing the nitrogen atom of the quinoline ring, providing information about its electronic environment.

Table 1: Representative ¹H NMR Data for a Related Quinoline Derivative

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| CH₃ (at C7) | 2.54 | s | - |

| CH₃ (at C8) | 2.72 | s | - |

| Aromatic CH | 7.44-7.46 | d | 8.25 |

| Aromatic CH | 7.69-7.72 | d | 8.25 |

| Aromatic CH | 8.65 | s | - |

Data is for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. researchgate.net

Two-Dimensional NMR Techniques for Complex Structure Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the complex NMR spectra of quinoline derivatives, two-dimensional NMR techniques are often employed. smolecule.com

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the proton-proton coupling networks within the aromatic and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

These techniques are essential for the detailed structural elucidation of complex molecules like this compound. smolecule.com

Applications of Solid-State NMR for Structural Confirmation

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can offer complementary data on the compound in its crystalline form. ssNMR is particularly useful for confirming the structure and studying the local environment of atoms in the solid state. This technique can be especially valuable when single crystals suitable for X-ray diffraction are difficult to obtain.

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of the molecule.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction studies have been successfully applied to various derivatives of this compound, providing precise three-dimensional structures. For example, the crystal structure of 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline revealed that all non-hydrogen atoms are co-planar. nih.govnih.gov Similarly, the structure of 1-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one showed a nearly planar quinoline ring system. nih.gov

In a study of 2,4-dichloro-7,8-dimethylquinoline, two independent molecules were found in the asymmetric unit, both being essentially planar. iitkgp.ac.in These studies confirm the rigid, planar nature of the quinoline core.

Table 2: Crystallographic Data for a Derivative, 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.07034 (17) |

| b (Å) | 15.4729 (4) |

| c (Å) | 13.1704 (3) |

| β (°) | 96.342 (2) |

| V (ų) | 1432.01 (6) |

Data from a single-crystal X-ray diffraction study. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Lattices

The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions. In the crystal structure of 1-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one, the packing is stabilized by π-π stacking interactions between the pyridone and benzene (B151609) rings of the quinoline system, with a centroid-centroid distance of 3.6754 (10) Å. nih.goviucr.org Additionally, weak intermolecular C-H···O hydrogen bonds link the molecules into supramolecular chains. nih.gov

Other Spectroscopic Techniques

Beyond nuclear magnetic resonance (NMR) spectroscopy, several other spectroscopic methods are essential for a full structural characterization of this compound.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups and bonds within a molecule by measuring their characteristic vibrations. For this compound, these techniques would confirm the presence of the quinoline core, the methyl groups, and the carbon-chlorine bond.

In an FT-IR spectrum, one would anticipate observing characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the two methyl groups would be observed in the 2850-3000 cm⁻¹ region. The vibrations corresponding to the C=C and C=N bonds of the quinoline aromatic system would produce a series of complex bands in the 1450-1650 cm⁻¹ fingerprint region. The C-Cl stretching vibration is expected to show a strong absorption in the lower wavenumber region, typically between 600 and 800 cm⁻¹.

FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint for the quinoline system. While specific experimental data for this compound is not widely published, the expected vibrational modes can be predicted based on its structure.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | FT-IR, FT-Raman |

| C=C / C=N Ring Stretch | 1450 - 1650 | FT-IR, FT-Raman |

| C-H Bending | 1350 - 1480 | FT-IR |

Note: The values in this table are based on characteristic ranges for the specified functional groups and are not from direct experimental measurement of the title compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems. The quinoline ring system of this compound is an extended aromatic chromophore, which is expected to result in strong UV absorption. Analysis of related quinoline derivatives suggests that the spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit multiple absorption bands. These bands correspond to the electronic transitions within the bicyclic aromatic system. The positions and intensities of the absorption maxima (λmax) are characteristic of the quinoline core and are influenced by the substitution pattern.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) |

|---|---|

| π → π* | 230 - 280 |

Note: The absorption ranges are estimates based on the general electronic behavior of substituted quinoline systems and are not experimentally determined values for the title compound.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. In a typical electron ionization (EI) mass spectrum, this compound (molecular formula C₁₁H₁₀ClN) would produce a molecular ion (M⁺˙) peak. A key feature would be the isotopic pattern of this peak; due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, an (M+2)⁺˙ peak approximately one-third the intensity of the M⁺˙ peak would be observed, which is a definitive indicator of a single chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated monoisotopic mass for C₁₁H₁₀³⁵ClN is 191.0502 g/mol . Common fragmentation pathways would likely involve the loss of a methyl radical (CH₃) to form an [M-15]⁺ ion or the loss of a chlorine radical (Cl) to form an [M-35]⁺ ion.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (for ³⁵Cl) | Description |

|---|---|---|---|

| [M]⁺˙ | [C₁₁H₁₀ClN]⁺˙ | 191.0502 | Molecular Ion |

| [M+2]⁺˙ | [C₁₁H₁₀³⁷ClN]⁺˙ | 193.0472 | Isotope Peak |

| [M-CH₃]⁺ | [C₁₀H₇ClN]⁺ | 176.0267 | Loss of a methyl group |

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides a crucial check of a compound's purity and confirms that its empirical formula matches the theoretical composition. For a pure sample of this compound, the experimentally determined percentages should align closely with the calculated values derived from its molecular formula, C₁₁H₁₀ClN.

Table 4: Elemental Composition of this compound

| Element | Molecular Formula | Calculated Mass % | Found % |

|---|---|---|---|

| Carbon (C) | C₁₁H₁₀ClN | 68.93% | To be determined |

| Hydrogen (H) | C₁₁H₁₀ClN | 5.26% | To be determined |

| Nitrogen (N) | C₁₁H₁₀ClN | 7.31% | To be determined |

Note: The "Found %" column represents values that would be obtained from experimental analysis of a purified sample.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to study quinoline (B57606) derivatives to predict their geometry, electronic properties, and spectroscopic signatures. bris.ac.uknih.govacs.org For quinoline derivatives, calculations are often performed using functionals like B3LYP, CAM-B3LYP, and M06-2X with basis sets such as 6-31+G(d,p) or 6-311G(d,p). bris.ac.uknih.govacs.orgresearchgate.net

DFT calculations are used to determine the optimized molecular geometry of quinoline compounds, providing theoretical values for bond lengths and angles. bris.ac.uk For instance, studies on closely related molecules like 2-chloro-3,6-bis-(quinolin-8-yloxymethyl)-quinoline show good agreement between theoretical C-C, C-N, and C-Cl bond lengths and experimental data obtained from X-ray crystallography. bris.ac.uk Similarly, the crystal structure of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, a direct derivative, has been resolved, showing that all non-hydrogen atoms lie on a crystallographic mirror plane, indicating a planar conformation. nih.govresearchgate.net Such experimental data provides a benchmark for validating the accuracy of computed geometries.

A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.nettesisenred.net

In a study on related dimethylquinoline carboxaldehyde isomers, DFT calculations showed that the position of methyl group substitution significantly influences the bandgap. researchgate.net For 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde, the calculated gap was 2.75 eV. researchgate.net The HOMO in these systems is typically localized over the quinoline ring, while the LUMO is distributed across the substituted quinoline structure. bris.ac.uk A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. dp.tech

Table 1: Computational Methods for Structural and Electronic Analysis of Quinoline Derivatives

| Computational Method | Basis Set | Properties Calculated | Reference Compound Example | Source |

|---|---|---|---|---|

| DFT (B3LYP, M06-2X) | 6-31+G(d,p) | Molecular Geometry, HOMO-LUMO Energy Gap | 2-chloro-3,6-bis-(quinolin-8-yloxymethyl)-quinoline | bris.ac.uk |

| DFT (B3LYP) | 6-311+G(d,p) | Optimized Structure, HOMO/LUMO, MEP Maps | 1-(4-phenylquinolin-2-yl)propan-1-one | nih.govacs.org |

| DFT | Not Specified | Electronic Structure, Optical Features, Bandgap | 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | researchgate.net |

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental results for structural validation. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis). For a related tri-quinoline system, TD-DFT/B3LYP calculations predicted absorption wavelengths that correlated well with experimental findings. bris.ac.uk

Furthermore, DFT calculations are used to predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. bris.ac.uknih.gov In the analysis of 1-(4-phenylquinolin-2-yl)propan-1-one, theoretical FT-IR values calculated at the B3LYP/6-311G(d,p) level showed high correlation with experimental spectra. acs.org Similarly, calculated 1H and 13C NMR chemical shifts for quinoline derivatives generally align well with experimental data, aiding in the correct assignment of signals. bris.ac.uk

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For quinoline synthesis and modification, this is particularly valuable. The Vilsmeier-Haack reaction, used to synthesize precursors like 2-chloro-7,8-dimethylquinoline-3-carbaldehyde, involves the generation of a chloroiminium intermediate that electrophilically attacks the aromatic ring. nih.gov DFT can model this electrophilic attack and subsequent hydrolysis to clarify the regioselectivity of the formylation.

Another relevant reaction is the oxidation of the 8-methyl group of 7-Chloro-3,8-dimethylquinoline to a carboxylic acid using nitric acid in the presence of a catalyst. google.com Computational modeling could elucidate the step-by-step mechanism of this oxidation, including the role of the catalyst and the nature of the intermediates involved.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes, solvent interactions, and binding dynamics with biological targets. For quinoline derivatives being developed as therapeutic agents, MD simulations can predict how the compound behaves in a biological environment, such as its interaction with a protein's active site. Software like GROMACS is commonly used for these simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or other properties of chemicals based on their molecular structures. researchgate.netqsartoolbox.org These models establish a mathematical relationship between chemical descriptors (e.g., steric, electronic, hydrophobic) and activity.

For quinoline derivatives, QSAR studies are often used to predict inhibitory potencies against various enzymes or antimicrobial activity. rsc.orgmdpi.com For example, a QSAR model was developed to predict the inhibition of CYP2B6 by a diverse set of compounds, including quinolines. mdpi.com In another study, 2,7-dimethylquinoline (B1584490) was used as a reference structure in a GOLPE coefficient map to visualize favorable and unfavorable interactions for enzyme inhibition. mdpi.com While no specific QSAR model for this compound is documented, such a model could be developed to predict its potential biological activities by comparing it to a training set of related quinolines with known properties.

Molecular Docking Studies for Ligand-Target Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rsc.orgnih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction modes of potential drug candidates. nih.gov

Numerous docking studies have been performed on quinoline derivatives to explore their potential as inhibitors of various biological targets. rsc.orgnih.govnih.gov For instance, derivatives have been docked into the active site of peptide deformylase, an antibacterial target, and HIV reverse transcriptase. rsc.orgnih.gov These studies typically use software like AutoDock Vina to calculate binding energies and visualize interactions such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the target's active site. rsc.org Although specific docking studies on this compound are not prominent in the literature, its structure could be readily docked into various protein targets to screen for potential biological activity based on its predicted binding affinity and interaction patterns.

Topological Analysis of Intermolecular Interactions (e.g., QTAIM, RDG, NCI)

The study of intermolecular interactions is crucial for understanding the solid-state properties, crystal packing, and biological activity of molecular compounds. While specific topological analyses for this compound are not available in the current literature, the application of computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Non-Covalent Interaction (NCI) plots to structurally related quinoline derivatives provides significant insights into the types of interactions that likely govern its molecular assembly.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful theoretical framework that analyzes the topology of the electron density (ρ) to characterize chemical bonding, including non-covalent interactions. Within this theory, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction.

For related quinoline derivatives, QTAIM analysis has been instrumental in characterizing various weak interactions. For instance, in studies of other chloro-substituted quinolines, C–H⋯Cl hydrogen bonds are frequently identified and analyzed. The topological parameters at the BCP for such interactions typically reveal a low electron density and a positive Laplacian, characteristic of closed-shell interactions (i.e., non-covalent). In a study on iridium complexes with a {4,8-dimethylquinoline-2-yloxy}dimethylsilyl ligand, QTAIM was used to characterize a weak Ir···H−C agostic interaction, with the delocalization index (DI) indicating the bond strength.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. It is particularly useful for identifying and visualizing non-covalent interactions. RDG analysis, often presented as NCI plots, distinguishes between different types of interactions based on the value of the electron density and the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. These plots typically use a color scale on the RDG isosurfaces:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (e.g., steric clashes).

While no specific RDG analysis for this compound has been published, studies on other quinoline derivatives demonstrate its utility. For example, in an analysis of 6-chloroquinoline, RDG analysis was used to study weak interactions in both monomeric and dimeric forms. researchgate.net Similarly, NCI plot analysis of a macrocycle formed from four quinoline units (TEtraQuinoline) revealed the absence of significant repulsive interactions between the quinoline monomers, which was crucial for understanding the stability of its saddle-shaped architecture. chemrxiv.org For other quinoline derivatives, RDG analysis has been employed to identify van der Waals interactions. researchgate.net

Expected Intermolecular Interactions in this compound

Based on the functional groups present in this compound (a chloro substituent, two methyl groups, and the quinoline core), and by analogy with the findings for similar molecules, the following intermolecular interactions are expected to play a role in its solid-state structure:

C–H⋯Cl Hydrogen Bonds: The chlorine atom can act as a weak hydrogen bond acceptor, interacting with hydrogen atoms from the methyl groups or the aromatic rings of neighboring molecules. nih.gov

C–H⋯N Hydrogen Bonds: The nitrogen atom of the quinoline ring is a potential hydrogen bond acceptor, likely interacting with methyl or aromatic C-H donors.

π–π Stacking Interactions: The planar aromatic quinoline system can participate in π–π stacking. The presence and geometry of these interactions would be influenced by the steric hindrance from the methyl groups.

C–H⋯π Interactions: Hydrogen atoms from the methyl groups can interact with the π-system of the quinoline ring of adjacent molecules.

A hypothetical table of QTAIM parameters for potential intermolecular interactions in this compound, based on values reported for similar interactions in related compounds, is presented below.

Table 1: Illustrative QTAIM Parameters for Postulated Intermolecular Interactions in this compound

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) |

| C–H···N | 0.015 - 0.035 | > 0 | ≈ 0 |

| C–H···Cl | 0.008 - 0.020 | > 0 | > 0 |

| π–π stacking | 0.005 - 0.010 | > 0 | ≈ 0 |

Note: This table is illustrative and presents typical ranges of values for the specified interactions as observed in other organic molecular crystals. Actual values for this compound would require specific theoretical calculations.

The combination of these computational techniques provides a detailed picture of the non-covalent forces that direct the self-assembly and crystal packing of quinoline derivatives. A thorough topological analysis of this compound would be a valuable future study to precisely determine the hierarchy and energetics of its intermolecular interactions.

Advanced Applications in Materials Science and Catalysis

Development of Functional Materials Incorporating Quinolines

Quinoline (B57606) derivatives have garnered significant attention for their potential in optoelectronic applications. escholarship.org Their inherent aromatic structure provides a rigid and planar framework that can be functionalized to tune their electronic and photophysical properties. scbt.com This has led to their exploration in a variety of functional materials. Highly conjugated quinoline derivatives are particularly noted for their use as dyes and phosphors in organic electronics. researchgate.net

While specific photoluminescent data for 7-Chloro-3,8-dimethylquinoline is not extensively documented in publicly available research, the broader class of quinoline derivatives is well-known for its luminescent properties. Quinine, a naturally occurring quinoline, was one of the first small-molecule fluorophores identified. nih.gov The nitrogen atom in the quinoline ring can be used to monitor interactions with target molecules through changes in fluorescence. nih.gov

The luminescence of quinoline-based materials can be tailored through strategic chemical modifications. For instance, introducing different substituents can create a "push-pull" system within the molecule, altering its electronic structure and, consequently, its emission spectrum. nih.gov Research on various substituted quinolines demonstrates this principle:

Styryl-substituted benzo[f]quinolines exhibit luminescence in the 380-480 nm range with quantum yields as high as 0.74. researchgate.net

2,4-difluorenylquinoline derivatives show bright blue emission around 400 nm with high fluorescence efficiency in solution. bohrium.com

Quinoline-based fluorescent scaffolds have been designed to create dyes whose emission can be tuned across the visible spectrum (e.g., 453 nm to 516 nm) by altering substituents at the 2- and 4-positions. nih.gov

Europium(III) complexes incorporating a quinoline antenna demonstrate that the quinoline moiety can effectively sensitize the luminescence of the metal ion through intramolecular energy transfer. unca.edu

These examples highlight the versatility of the quinoline core in creating materials with specific photophysical properties, suggesting that derivatives of this compound could be similarly functionalized for luminescent applications.

The tunable electronic and luminescent properties of quinoline derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and solar cells. nih.gov They can be incorporated into devices as emitters, charge transporters, or photosensitizers.

In the context of OLEDs , quinoline derivatives are considered good materials for the emission layer. nih.gov Some have been used as ligands to create phosphorescent complexes for OLEDs. unesp.br For example, a PPV oligomer containing 8-substituted quinoline units has been investigated as a promising electroluminescent material, emitting light from the quinoline-containing layer. lnu.edu.cn Similarly, 2,4-dicarbazolylquinoline has been used in an OLED device that emits green light. bohrium.com

For photovoltaic applications , particularly in dye-sensitized solar cells (DSSCs), quinoline derivatives have been used as π-conjugated bridges in organic dyes. researchgate.net These dyes are critical for absorbing light and enhancing charge transfer within the cell. The incorporation of a quinoline backbone as a π-spacer in dye molecules has been shown to increase power conversion efficiency. unesp.br While direct applications of this compound in this area are not reported, related compounds like 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde have been used as a π-bridge in novel metal-free organic dyes for DSSCs.

Table 1: Examples of Quinoline Derivatives in Optoelectronic Applications

| Quinoline Derivative Class | Application | Observed Properties |

|---|---|---|

| 2,4-dicarbazolylquinoline | OLED | Green light emission (EL maximum at 550 nm). bohrium.com |

| PPV oligomer with 8-acetoxy quinoline | OLED | Electroluminescence peak at 535 nm. lnu.edu.cn |

| 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | DSSC | Used as a π-bridge in organic dyes. |

| Aminoquinoline Derivatives | General Fluorophores | High quantum yields (up to 83%), potential as organic semiconductors. unesp.br |

Quinoline Derivatives as Ligands in Catalysis

The rigid structure of the quinoline scaffold and the coordinating ability of its nitrogen atom make its derivatives excellent candidates for ligands in transition metal catalysis. The substituents on the quinoline ring play a crucial role in modulating the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

The 8-methyl group in quinoline derivatives like this compound is of particular importance in ligand design. It can participate in cyclometalation and C-H bond activation reactions, which are key steps in many catalytic cycles.

Recent research has focused on leveraging this reactivity:

Rhodium(III) Catalysis: 7-substituted 8-methylquinolines have been used as substrates in Rh(III)-catalyzed C(sp³)–H bond activation for selective monoarylation. The reaction proceeds via a five-membered rhodacycle intermediate.

Palladium(II) Catalysis: A ligand-enabled, palladium-catalyzed process has been developed for the C(sp³)-H alkynylation of 8-methylquinolines. Halide substituents, such as the chloro group at the 7-position, are well-tolerated, which allows for further synthetic modifications using transition-metal catalysis. The process yields compounds like 7-chloro-8-(3-(triisopropylsilyl)prop-2-ynyl)quinoline.

Iridium(III) Catalysis: An iridium(III) complex stabilized by a {4,8-dimethylquinoline-2-yloxy}dimethylsilyl (NSiDMQ) ligand has been synthesized. This complex features a notable agostic interaction between the iridium center and a C-H bond of the 8-methyl group, and it has proven to be an effective catalyst.

Ligands derived from substituted quinolines have been shown to catalyze a variety of important organic reactions. The specific substitution pattern of the quinoline influences the catalyst's performance.

C-H Arylation and Alkynylation: As mentioned, Rh(III) and Pd(II) complexes of 8-methylquinolines catalyze the direct functionalization of the methyl group's C-H bonds. In a study on palladium-catalyzed alkynylation, 7-substituted 8-methylquinolines, including the 7-chloro derivative, yielded the desired products in high yields (81% for the 7-fluoro and 84% for the 7-chloro analog when using a higher catalyst load).

Cross-Dehydrogenative Coupling (CDC): Iridium(III) complexes bearing the {4,8-dimethylquinoline-2-yloxy}dimethylsilyl ligand are highly active catalysts for the CDC of secondary amines with hydrosilanes to form N-silylamines. The presence of the 8-methyl group on the quinoline ligand was found to be crucial for enhancing the catalytic performance compared to related ligands lacking this substituent.

Table 2: Catalytic Applications of 8-Methylquinoline Derivatives

| Catalytic System | Transformation | Substrate/Ligand Class | Key Finding |

|---|---|---|---|

| [RhCp*Cl₂]₂/AgSbF₆ | C(sp³)-H Monoarylation | 7-Chloro-8-methylquinoline | Selective arylation of the 8-methyl group is achieved. |

| [(nc)Pd(OAc)₂]/Cu(OAc)₂ | C(sp³)-H Alkynylation | 7-Chloro-8-methylquinoline | Halide substituents are tolerated, enabling further diversification. |

| [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] | Cross-Dehydrogenative Coupling | {4,8-dimethylquinoline-2-yloxy}dimethylsilyl ligand | The 8-methyl group significantly enhances catalytic activity. |

Utility as Precursors and Building Blocks in Complex Organic Synthesis

This compound serves as a versatile starting material and building block for the synthesis of more complex molecules. The chloro and methyl substituents provide reactive sites for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. The quinoline core itself is a key structural motif in many biologically active compounds and functional materials.

A prime example of its use as a precursor is in the synthesis of quinolinecarboxylic acids. In a patented process, this compound is oxidized to produce 7-chloro-3-methylquinoline-8-carboxylic acid. This transformation is achieved using nitric acid in the presence of a sulfuric acid solvent and a vanadium(V) oxide catalyst. The resulting carboxylic acid is a valuable intermediate for further chemical elaboration.

The chloro-dimethylquinoline framework is also a key component in the synthesis of other heterocyclic systems. For instance, related chloro-dimethylquinoline derivatives are used as starting materials for creating novel indoloquinolines and benzonaphthyridines, which have shown potential cytotoxic activities against cancer cell lines. The synthesis often involves nucleophilic substitution of the chloro group followed by palladium-catalyzed cyclization reactions.

Furthermore, derivatives such as 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde are valuable intermediates. nih.gov The aldehyde group can be readily transformed, for example, through reduction with sodium borohydride (B1222165) to yield the corresponding alcohol, 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. iucr.orgnih.gov These functional group interconversions highlight the utility of such compounds as versatile building blocks in multi-step organic synthesis. iucr.org

Table 3: Synthetic Transformations of Chloro-Dimethylquinoline Derivatives

| Starting Material | Reagents/Conditions | Product | Application of Product |

|---|---|---|---|

| This compound | 70% H₂SO₄, V₂O₅, 65% HNO₃, 140°C | 7-Chloro-3-methylquinoline-8-carboxylic acid | Intermediate for further synthesis. |

| 4-Chloro-2,8-dimethylquinoline | 6-aminobenzothiazole, neat, 180°C | N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine | Intermediate for cytotoxic indoloquinolines. researchgate.net |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | NaBH₄, Montmorillonite K-10, microwave irradiation | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline | Building block in organic synthesis. iucr.orgnih.gov |

Molecular Interactions and Structure Activity Relationship Sar Methodologies in Biochemical Contexts

Elucidation of Molecular Recognition Principles at a Chemical Level

The molecular recognition of 7-Chloro-3,8-dimethylquinoline in a biochemical context is governed by a series of non-covalent interactions. The quinoline (B57606) core, with its aromatic nature, is prone to engaging in π–π stacking interactions with aromatic residues of biological macromolecules such as proteins and nucleic acids. In a related compound, 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one, crystal packing is stabilized by such π–π stacking interactions between the pyridone and benzene (B151609) rings of the quinoline system, with a centroid–centroid distance of 3.6754 (10) Å. nih.gov This suggests that the quinoline ring of this compound is also capable of forming similar aromatic interactions.

Furthermore, the presence of a chlorine atom at the 7-position introduces the potential for halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a feature observed in the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, where hydrogen bonding interactions with water molecules contribute to a one-dimensional supramolecular network. mdpi.com While this compound itself lacks a hydrogen bond donor, the quinoline nitrogen can interact with donor groups in a biological target.

Correlation of Chemical Structure with Molecular Binding Properties

The chemical structure of this compound directly influences its molecular binding properties. The specific arrangement of its functional groups dictates the types and strengths of its interactions with a biological target.

The quinoline scaffold serves as the fundamental framework for binding. The planarity of this ring system, as observed in related structures like 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline where all non-hydrogen atoms are co-planar (r.m.s. deviation = 0.055 Å), facilitates its insertion into planar binding sites, such as those found in DNA intercalators or certain enzyme active sites. nih.gov

The substituents on the quinoline ring are critical for modulating binding affinity and selectivity:

7-Chloro Group: The chlorine atom at this position can significantly impact binding. Its electron-withdrawing nature can influence the electron density of the quinoline ring system, affecting its π–π stacking capabilities. As previously mentioned, it can also participate in halogen bonding.

3-Methyl Group: The methyl group at the 3-position can contribute to binding through hydrophobic interactions. Its size and position can also provide steric hindrance, influencing the orientation of the molecule within a binding pocket and potentially enhancing selectivity for a specific target.

8-Methyl Group: Similar to the 3-methyl group, the 8-methyl group also contributes to hydrophobic interactions. Its proximity to the quinoline nitrogen may also influence the nitrogen's ability to act as a hydrogen bond acceptor.

In Silico Studies of Biological Target Interactions (e.g., Enzymes, Nucleic Acids)

Computational, or in silico, studies are valuable tools for predicting and analyzing the interactions of small molecules like this compound with biological targets. These methods can provide insights into binding modes, affinities, and the energetic contributions of different interactions.

One relevant example of such studies involves a series of 7-chloro-quinolines that were evaluated as inhibitors of myeloperoxidase (MPO). researchgate.net Through molecular dynamics simulations, it was found that a lead compound within this series was able to maintain its interactions within the catalytic site of MPO, suggesting the formation of a stable complex. researchgate.net This type of computational analysis can be applied to this compound to predict its potential biological targets and to understand the molecular basis of its activity.

Molecular docking simulations could be employed to predict the preferred binding orientation of this compound within the active site of an enzyme or a specific region of a nucleic acid. These simulations would score different poses based on the calculated binding energy, which is a function of the intermolecular interactions discussed previously (π–π stacking, hydrophobic interactions, and potential hydrogen bonding).

The following interactive data table summarizes the potential interactions of this compound with biological targets as predicted by in silico methods.

| Interaction Type | Functional Group(s) Involved | Potential Biological Partner |

| π–π Stacking | Quinoline Ring System | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), DNA base pairs |

| Hydrophobic Interactions | 3-Methyl and 8-Methyl Groups, Benzene Ring | Hydrophobic pockets in proteins |

| Hydrogen Bonding (Acceptor) | Quinoline Nitrogen | Hydrogen bond donor groups in proteins (e.g., amino acid side chains like Serine, Threonine) or nucleic acids |

| Halogen Bonding | 7-Chloro Group | Nucleophilic atoms (e.g., Oxygen, Nitrogen) in the binding site |

Conformational Analysis and Stereochemical Influences on Intermolecular Interactions

The conformational flexibility of a molecule can significantly influence its ability to bind to a biological target. For this compound, the quinoline ring system is largely planar and rigid. In the related compound 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, all non-hydrogen atoms of the molecule lie on a crystallographic mirror plane, indicating a high degree of planarity. nih.govresearchgate.net This inherent rigidity limits the number of accessible conformations, which can be advantageous for binding as there is a lower entropic penalty upon binding.

The primary source of conformational freedom in this compound arises from the rotation of the methyl groups. While this rotation is generally rapid at physiological temperatures, specific orientations may be favored within a constrained binding pocket to maximize favorable interactions.

As this compound is an achiral molecule, there are no stereochemical influences in the form of enantiomers or diastereomers. However, the three-dimensional arrangement of the substituents on the rigid quinoline scaffold is critical for its interaction with chiral biological macromolecules. The precise positioning of the chloro and methyl groups creates a specific shape that will be recognized by the binding site. Any alteration in the substitution pattern would change this shape and likely affect the binding affinity and selectivity.

The following interactive data table provides a summary of the crystallographic data for a closely related compound, highlighting the planarity of the quinoline ring system.

Crystal Data for 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov

| Parameter | Value |

| Formula | C12H12ClNO |

| Molecular Weight | 221.68 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 17.4492 (12) |

| b (Å) | 4.6271 (2) |

| c (Å) | 14.3773 (7) |

| β (°) | 113.297 (7) |

| Volume (ų) | 1066.17 (10) |

This structural information underscores the rigid and planar nature of the core quinoline structure in this compound, which is a key determinant of its intermolecular interactions.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Protocols for Substituted Quinolines

While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, they often require harsh conditions and offer limited control over regioselectivity. nih.gov The future of synthesizing complex quinolines such as 7-Chloro-3,8-dimethylquinoline lies in the development of more sophisticated, efficient, and environmentally benign protocols.

Modern synthetic strategies are increasingly focused on atom economy and sustainability. Key areas for future development include:

Transition Metal-Catalyzed Reactions : Methods employing catalysts like ruthenium, copper, and palladium are enabling the construction of quinoline rings under milder conditions with greater functional group tolerance. mdpi.comnih.gov For instance, copper-catalyzed tandem reactions and ruthenium-catalyzed aza-Michael additions represent promising strategies for creating diverse quinoline derivatives. mdpi.com

Metal-Free Synthesis : To enhance the green credentials of quinoline synthesis, metal-free approaches are gaining traction. nih.gov These methods often utilize acid or base catalysis, ionic liquids, or microwave and ultrasound irradiation to promote cyclization, reducing metal waste and often leading to improved yields and shorter reaction times. nih.govnih.govtandfonline.com

Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single step to form the product, are highly efficient for building molecular complexity. nih.gov Developing novel MCRs for quinolines could streamline the synthesis of highly substituted derivatives, allowing for rapid library generation for screening purposes.

C-H Bond Functionalization : Direct functionalization of carbon-hydrogen bonds is a powerful tool for modifying existing molecular scaffolds. Future research could focus on developing selective C-H activation methods to introduce new functional groups onto the this compound core, bypassing the need for pre-functionalized starting materials.

These advanced synthetic protocols will not only facilitate the large-scale and sustainable production of known substituted quinolines but also enable access to novel analogues with previously unattainable substitution patterns. nih.gov

Exploration of Undiscovered Chemical Reactivities and Transformations

The reactivity of the quinoline ring is well-documented, encompassing both electrophilic and nucleophilic substitution reactions. nih.govorientjchem.org However, the specific interplay of the chloro, methyl, and quinolinic nitrogen atoms in this compound suggests a rich and largely unexplored reaction landscape.

Future research should aim to uncover novel transformations:

Cross-Coupling Reactions : The chlorine atom at the C7 position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This would allow for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, to create a diverse library of derivatives.

Functionalization of Methyl Groups : The methyl groups at C3 and C8 are potential sites for radical or oxidative functionalization. Exploring methods to selectively transform these groups into aldehydes, carboxylic acids, or hydroxymethyl groups would provide valuable intermediates for further elaboration. google.comnih.gov A known reaction involves the oxidation of the 8-methyl group in this compound to a carboxylic acid using nitric acid in the presence of a vanadium(V) oxide catalyst. google.com

Reactions at the Nitrogen Atom : The lone pair of electrons on the quinoline nitrogen atom allows for reactions such as N-oxidation and the formation of quinolinium salts, which can alter the electronic properties and solubility of the molecule and open up further reaction pathways. orientjchem.orgpharmaguideline.com

A deeper understanding of these reactivities will enable chemists to strategically modify this compound, tailoring its properties for specific applications.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is revolutionizing chemical research. For complex molecules like this compound, this integrated approach can accelerate discovery and provide deep mechanistic insights.

Future research will increasingly rely on: